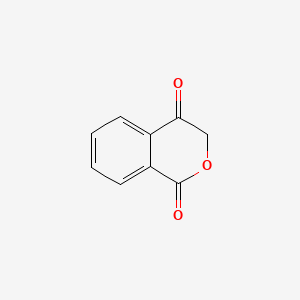

Isochroman-1,4-dione

Description

Historical Context and Evolution of Isochroman (B46142) Scaffold Research

The study of isochroman derivatives has a history dating back several decades, with early research focusing on fundamental synthesis and reactions. dtic.mil The isochroman scaffold itself is a core structure found in numerous natural products, including those isolated from olive oil, various plants, and fungi. researchgate.netnih.gov Historically, the synthesis of isochromans often involved methods like the cyclization of hydroxyalkyl phenyl precursors or chloroalkylation followed by cyclization. Over time, the focus has expanded to include the development of more sophisticated and efficient synthetic strategies, including enantioselective methods to control the stereochemistry of these molecules. core.ac.uk The evolution of isochroman research has been driven by the discovery of a wide range of biological activities associated with its derivatives, establishing it as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov

Significance of the 1,4-Dione Moiety in Heterocyclic Chemistry

The 1,4-dione moiety is a crucial functional group in heterocyclic chemistry, imparting unique reactivity and properties to the molecules that contain it. These compounds are highly valuable synthons, serving as versatile precursors for the synthesis of a wide array of carbocyclic and heterocyclic systems such as cyclopentenones, furans, thiophenes, pyridazines, and pyrroles. acs.org The presence of two carbonyl groups in a 1,4-relationship allows for a variety of chemical transformations, including condensation reactions, cyclizations, and Michael additions. acs.orgrsc.org In the context of isochroman-1,4-dione, this moiety is key to its role as a building block and its ability to participate in reactions to form more complex polycyclic structures. rsc.org The reactivity of the 1,4-dione system is also central to the biological activity observed in many related heterocyclic compounds. tandfonline.commdpi.com

Overview of Research Trajectories for this compound

The scientific inquiry into this compound and its derivatives has progressed along several key research trajectories, each contributing to a deeper understanding of this important heterocyclic system.

Synthetic Methodologies Development

A significant area of research has been the development of novel and efficient methods for the synthesis of this compound and its derivatives. Early methods were often multi-step and required harsh conditions. More recent approaches have focused on one-pot syntheses and the use of innovative reagents. For instance, a one-pot reaction involving ninhydrin (B49086), a nitrone as an oxygen atom donor, and secondary amines has been developed to produce 3,3-disubstituted isochroman-1,4-diones under mild conditions. Another key development is the use of the elimination of hydrogen bromide from o-bromoacetylbenzoic acid to form the this compound structure. rsc.org Furthermore, enantioselective synthesis has become a critical focus, with methods like catalytic enantioselective halocyclization being employed to create stereochemically defined isochroman derivatives.

Table 1: Selected Synthetic Methods for this compound Derivatives

| Method | Key Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Enantioselective Bromolactonization | Keto acid, pyrrolidine, formaldehyde, NBS, amino-carbamate catalyst, toluene, 15 °C | Up to 99 | High yield and stereoselectivity |

| One-pot Nitrone Oxygen Donor | Ninhydrin, N-methyl-C-phenyl nitrone, secondary amine, mild conditions | Good | Simple, mild, and produces novel products |

| Classical Cyclization | Hydroxyalkyl phenyl precursors, acid catalysis, distillation | Up to 80 | Established and straightforward |

| Chloroalkylation + Cyclization | Paraformaldehyde, HCl, heat | 50-70 | Produces versatile intermediates |

This table is based on data from a 2018 study on catalytic enantioselective halocyclization and other sources.

Mechanistic Reaction Studies

Understanding the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and predicting product formation. Research has shown that this compound possesses a nucleophilic methylene-carbon atom, which is a key aspect of its reactivity. rsc.org Its infrared spectrum shows strong peaks indicative of ketonic and ester carbonyl groups, confirming the this compound structure over its isomer, 3-formylphthalide. rsc.org Under aerobic conditions, a related compound, 4-bromoisochroman-3-one, can undergo autoxidation to form isochromane-3,4-dione, which then acts as a key intermediate in Diels-Alder reactions to construct bridged polycyclic lactones. acs.orgacs.org The dienolization of isochromane-3,4-dione generates a reactive diene that can undergo cycloaddition with various dienophiles.

Pharmacological and Biological Activity Investigations

Derivatives of the isochroman scaffold have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery. researchgate.netnih.gov Research has shown that isochroman derivatives exhibit antimicrobial, anti-inflammatory, anticancer, antihypertensive, and central nervous system activities. researchgate.netnih.govontosight.ai For example, some derivatives have shown moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. In anticancer research, certain derivatives have been found to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the isochroman ring affect its biological potency. For instance, substitutions at the 7-position have been linked to increased anticancer activity, while the introduction of hydroxyl or methoxy (B1213986) groups can enhance antimicrobial efficacy.

Table 2: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains by potentially disrupting cell membranes or inhibiting essential enzymes. ontosight.ai |

| Anticancer | Induces apoptosis in cancer cells and inhibits cell proliferation through various signaling pathways. ontosight.ai |

| Anti-inflammatory | Potential to inhibit enzymes like COX-2, thereby reducing inflammation markers. ontosight.ai |

| Antihypertensive | Some derivatives act as α(1)-adrenergic receptor antagonists, leading to lower blood pressure. |

This table summarizes key biological activities associated with this compound and its derivatives. ontosight.ai

Computational and Theoretical Chemistry Applications

Computational and theoretical chemistry have become invaluable tools for studying the properties and reactivity of this compound and its analogs. Density Functional Theory (DFT) and other ab-initio methods are used to investigate the conformational landscape and tautomerization pathways of these molecules in both ground and excited states. researchgate.netdoi.org These studies help in understanding the stability of different tautomers and the energy barriers for their interconversion. researchgate.net For example, computational studies on (Z)-4-(hydroxymethylene) isochroman-1,3-dione have confirmed that the HIC tautomer is the most stable form in the ground state. doi.org Theoretical calculations also aid in interpreting experimental data, such as vibrational spectra (FT-IR), and provide insights into the electronic transitions and photophysical processes upon excitation. researchgate.netdntb.gov.ua

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

isochromene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPUZPKXFMJGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507163 | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-27-6 | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for Isochroman 1,4 Dione and Its Derivatives

Classical and Modern Approaches to Isochroman-1,4-dione Synthesis

The synthesis of the this compound core has been approached through various classical and modern chemical strategies. These methods primarily involve the formation of the heterocyclic ring system through cyclization reactions of appropriately substituted aromatic precursors or through oxidative processes.

Cyclization Reactions of Precursors

Cyclization reactions represent a fundamental and widely employed strategy for the construction of the this compound skeleton. These methods typically involve the intramolecular reaction of a bifunctional aromatic compound to form the desired heterocyclic ring.

A classical approach to related benzopyran structures involves the Pechmann condensation, which can be adapted for isochroman (B46142) synthesis. The reaction of an o-hydroxyaryl ketone, such as o-hydroxyacetophenone, with a β-ketoester like ethyl acetoacetate (B1235776) under basic or acidic conditions can lead to the formation of a coumarin (B35378) ring system, which can be a precursor to isochroman derivatives. For instance, the condensation of 2'-hydroxyacetophenone (B8834) with phenylacetyl chloride in the presence of potassium carbonate in acetone (B3395972) yields 4-methyl-3-phenyl-2H-1-benzopyran-2-one. thieme-connect.de While not a direct synthesis of this compound, this highlights the general principle of using o-hydroxyacetophenones in cyclization reactions. A more direct, though related, synthesis involves the reaction of diethyl phthalate (B1215562) with ethyl acetate (B1210297) to form indane-1,3-dione, which can then be used to build more complex heterocyclic systems. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| o-Hydroxyacetophenone | Phenylacetyl Chloride | K₂CO₃, Acetone | 4-Methyl-3-phenyl-2H-1-benzopyran-2-one thieme-connect.de |

| Diethyl Phthalate | Ethyl Acetate | Base | Indane-1,3-dione beilstein-journals.org |

This table showcases examples of cyclization reactions involving precursors related to the synthesis of complex heterocyclic systems.

The cyclization of hydroxyalkyl phenyl precursors is a well-established method for synthesizing the isochroman ring. This typically involves diol precursors, such as 2-(2-hydroxymethylphenyl)ethanol, which can be cyclized in the presence of an acid catalyst or under heating. For example, refluxing diols in 50% aqueous sulfuric acid or heating with catalytic sulfuric acid under vacuum distillation can lead to the formation of the isochroman ring with high efficiency. researchgate.net This method provides a direct route to the core isochroman structure, which can then be further oxidized to yield this compound.

| Precursor | Conditions | Yield (%) | Reference |

| 2-(2-Hydroxymethylphenyl)ethanol or related diols | Heating with catalytic H₂SO₄, 70°C, vacuum distillation | Up to 80 |

This table summarizes the conditions and yields for the cyclization of hydroxyalkyl phenyl precursors.

Another classical route to the isochroman skeleton involves a two-step process of chloroalkylation followed by cyclization. In this method, a suitable aromatic substrate like 2-phenylethanol (B73330) is first reacted with paraformaldehyde and hydrogen chloride. This introduces a chloromethyl group onto the aromatic ring, forming a chloromethyl intermediate. Subsequent intramolecular cyclization of this intermediate, often facilitated by a base or heat, leads to the formation of the isochroman ring. This multi-step process generally provides moderate yields, in the range of 50-70%. The resulting isochroman can then be oxidized to this compound.

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| 2-Phenylethanol | Paraformaldehyde, HCl | 45-50°C | ~50-70 |

This table outlines the chloroalkylation followed by cyclization method for isochroman synthesis.

The condensation of aldehydes with various partners followed by cyclization offers a versatile route to isochroman derivatives. For instance, the reaction of salicylaldehydes with ethyl acetoacetate in the presence of ammonium (B1175870) acetate can yield benzopyrano[3,4-c]pyridin-5-one derivatives. rsc.org A more contemporary approach involves the multi-component reaction of an aldehyde, hydroxylamine, and a dipolarophile. rsc.org This cascade process involves the initial formation of an oxime, which then undergoes cyclization to a nitrone intermediate. This nitrone can then be trapped in an intermolecular dipolar cycloaddition reaction to produce complex heterocyclic structures. rsc.org For example, the condensation of a benzaldehyde (B42025) substrate with hydroxylamine, followed by the addition of dimethyl fumarate, yields cycloadducts as single diastereoisomers. rsc.org

| Aldehyde | Reagents | Key Intermediate | Final Product Type | Reference |

| Salicylaldehydes | Ethyl acetoacetate, Ammonium acetate | - | Benzopyrano[3,4-c]pyridin-5-one | rsc.org |

| Benzaldehyde substrate 21 | Hydroxylamine, Dimethyl fumarate | Nitrone | Isoxazolidine cycloadduct | rsc.org |

This table presents examples of condensation and cyclization reactions involving aldehydes for the synthesis of isochroman-related structures.

Chloroalkylation Followed by Cyclization

Oxidative Coupling Strategies

Oxidative coupling reactions provide an alternative and powerful approach for constructing carbon-carbon and carbon-heteroatom bonds, which can be applied to the synthesis of isochroman systems. frontiersin.org While direct oxidative coupling to form this compound is less common, related oxidative cyclization methods are well-documented. For instance, mercury(II)-mediated oxidative cyclization of (R)-3-benzyloxy-4-methoxy-1-(1′-hydroxyethyl)-2-prop-1′-enylbenzene has been used to synthesize chiral isochromanes. researchgate.net More recently, transition metal-catalyzed oxidative coupling reactions have gained prominence. frontiersin.org For example, an Iridium(III)-catalyzed oxidative coupling of NH isoquinolones with 1,4-benzoquinone (B44022) has been shown to proceed efficiently through C-H activation to form spiro compounds. acs.org Although not a direct synthesis of this compound, these strategies highlight the potential of oxidative coupling for constructing complex heterocyclic systems.

Diazotation of Indane-1,3-dione for this compound Synthesis

A classic and effective method for the preparation of the parent this compound involves the diazotation of indane-1,3-dione. This process typically begins with the base-catalyzed transfer of a diazo group to indane-1,3-dione using a diazo transfer reagent like tosyl azide. arkat-usa.org

The transformation of the resulting 2-diazo-1,3-indanedione into this compound is hypothesized to occur through a mechanism initiated by hydroxide (B78521) ion-induced cleavage of the diazoindanedione. This is followed by an acid-catalyzed de-diazotization and subsequent cyclization of the 2-(diazoacetyl)benzoic acid intermediate to yield the final this compound product. arkat-usa.org Kinetic studies support a mechanism involving rate-determining proton transfer followed by the rapid displacement of nitrogen from the resulting diazonium ion. arkat-usa.org

Multicomponent Reactions for 3,3-Disubstituted this compound Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, such as 3,3-disubstituted isochroman-1,4-diones, in a single step from readily available starting materials. rsc.orgresearchgate.net These reactions are characterized by high atom economy and operational simplicity. researchgate.net

Ninhydrin (B49086), Secondary Amines, and N-Methyl-C-phenyl Nitrone System

An innovative one-pot, three-component reaction has been developed for the synthesis of 3,3-disubstituted isochroman-1,4-diones. rsc.orgresearchgate.netresearchgate.net This method utilizes ninhydrin, various secondary amines, and N-methyl-C-phenyl nitrone. rsc.orgresearchgate.net A key feature of this reaction is the role of the nitrone as an oxygen atom donor, which facilitates the formation of the this compound framework while producing an imine as a byproduct. rsc.orgresearchgate.netresearchgate.net This approach is notable for its mild reaction conditions and the flexibility it offers in the choice of secondary amines, allowing for the creation of a diverse range of substituted products. researchgate.netresearchgate.net Many of the resulting this compound derivatives have been observed to be fluorescent in solution, exhibiting high quantum yields. rsc.org

Optimization of Reaction Conditions for Multicomponent Reactions

The efficiency and outcome of multicomponent reactions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and catalyst. For instance, in the synthesis of spirooxindoles, a related class of compounds, water was found to be the optimal solvent at 60°C, leading to higher yields and shorter reaction times compared to other solvents. researchgate.net The use of environmentally benign solvents like water and the application of energy-efficient activation methods such as sonication or microwave irradiation are also key considerations in modern MCR optimization. nih.gov The selection of an appropriate catalyst, whether it be a Lewis acid, an organocatalyst, or a heterogeneous catalyst, is crucial for achieving high yields and selectivity. researchgate.netnih.gov

Hauser-Kraus Annulation Strategies for Isochroman-1,4-diones

The Hauser-Kraus annulation is a powerful method for constructing six-membered rings and has been applied to the synthesis of isochroman-1,4-diones. researchgate.netharvard.edu This strategy typically involves the reaction of a nucleophilic phthalide (B148349) donor with a suitable acceptor. researchgate.netnih.gov

KOtBu-Mediated Addition of Sulfonylphthalides to p-Quinone Methides

A notable application of this strategy involves the potassium tert-butoxide (KOtBu)-mediated addition of sulfonylphthalides to p-quinone methides. researchgate.netrsc.orgresearchgate.netdntb.gov.ua This reaction leads to the selective synthesis of isochroman-1,4-diones alongside other addition products. researchgate.netrsc.orgresearchgate.net The reaction proceeds under ambient conditions with good yields and relatively short reaction times. researchgate.netrsc.org The versatility of this method is demonstrated by its applicability to a wide variety of substrates. researchgate.netrsc.orgresearchgate.net Furthermore, the potential for scaling up this reaction suggests its practical utility for preparing larger quantities of isochroman-1,4-diones. researchgate.netrsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Base | Product | Key Features |

| Sulfonylphthalide | p-Quinone Methide | KOtBu | This compound | Selective synthesis, good yields, short reaction time. researchgate.netrsc.org |

Oxidative Annulation Pathways in this compound Formation

Interestingly, the formation of isochroman-1,4-diones through the Hauser-Kraus annulation can proceed via an unprecedented oxidative annulation pathway. researchgate.netrsc.orgresearchgate.netresearchgate.net This pathway highlights a novel mechanistic aspect of this reaction class. While the traditional Hauser-Kraus annulation involves a Michael addition followed by a Dieckmann-type condensation, the oxidative variant suggests a more complex sequence of events, potentially involving an oxidative step that facilitates the final ring closure. This discovery opens new avenues for the design of synthetic routes to functionalized isochroman-1,4-diones and related heterocyclic systems.

Stereoselective Synthesis of Isochroman-1,4-diones

Achieving stereocontrol in the synthesis of isochroman-1,4-diones is paramount for accessing specific enantiomers or diastereomers, which often exhibit distinct biological activities. Methodologies to this end include enantioselective bromolactonization and transition-metal catalyzed strategies.

Enantioselective Bromolactonization of Deactivated Olefinic Acids

Enantioselective bromolactonization has emerged as a powerful tool for the asymmetric synthesis of halogenated lactones, which are precursors to isochroman-1,4-diones. This method is particularly valuable for its application to deactivated olefinic acids, thereby broadening the substrate scope. A notable advancement is the enantioselective bromolactonization of α,β-unsaturated ketones, which can yield halolactones with high efficiency and enantiomeric purity. nih.gov

Organocatalytic Processes Utilizing Chiral Catalysts

Organocatalysis provides a metal-free approach to enantioselective transformations, often utilizing small organic molecules as catalysts. In the context of bromolactonization, chiral organocatalysts, such as bifunctional amino-ureas and squaramides, have proven effective. nih.govsci-hub.se These catalysts operate through hydrogen bonding interactions, facilitating the stereocontrolled addition of bromine and subsequent lactonization. sci-hub.se For instance, a method employing an amino-carbamate catalyst for the bromolactonization of an α,β-unsaturated ketone intermediate achieves a high yield of the corresponding brominated this compound. The reaction proceeds under mild conditions, highlighting the efficiency of this organocatalytic approach.

Research has demonstrated the successful use of chiral squaramide hydrogen-bonding organocatalysts in the asymmetric bromolactonization of δ-unsaturated carboxylic acids. researchgate.net This method has been applied to the synthesis of 5-arylhex-5-enoic acids, yielding the corresponding bromolactones with up to 96% enantiomeric excess and in high chemical yields. researchgate.net Cinchona-based organocatalysts have also been explored for their potential in asymmetric reactions, including bromolactonization. mdpi.com

| Catalyst Type | Substrate | Key Features | Reference |

| Amino-carbamate | α,β-Unsaturated ketone | High yield (99%), moderate enantioselectivity, mild conditions. | |

| Chiral Squaramide | 5-arylhex-5-enoic acids | High enantiomeric excess (up to 96%), high yields. | researchgate.net |

| Bifunctional Amino-urea | α,β-Unsaturated ketones | High yield (up to 99%) and high enantiomeric ratio (up to 99:1). | nih.gov |

Diastereoselective Halo-Cycloacetalization of Olefinic Aldehydes and Alcohols

A related strategy for the synthesis of isochroman frameworks is the diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols. researchgate.netresearchgate.net This catalyst-free method utilizes N-haloamides as halogenating agents and proceeds under mild conditions to form isochroman derivatives. researchgate.netresearchgate.net This approach offers a valuable alternative for constructing the core isochroman ring system with control over the relative stereochemistry.

Transition-Metal Catalyzed Stereoselective Strategies

Transition-metal catalysis offers a versatile and powerful platform for a wide range of organic transformations, including the stereoselective synthesis of complex cyclic scaffolds. mdpi.comrsc.orgnih.gov While specific applications directly leading to isochroman-1,4-diones are an area of ongoing research, the principles of transition-metal catalyzed carbocyclization reactions are highly relevant. rsc.orgnih.gov These reactions often involve the stereoselective assembly of highly substituted cyclic products from unsaturated precursors. rsc.org For instance, palladium-catalyzed cross-coupling reactions and C-H activation are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of heterocyclic compounds like isochromans. mdpi.com

Synthesis of Key Intermediates for this compound Derivatization

The ability to synthesize versatile intermediates is crucial for the derivatization of the this compound scaffold, allowing for the creation of a diverse range of analogues for further investigation.

Isochromane-3,4-dione as a Reactive Diene Intermediate

A significant advancement in the derivatization of isochroman systems involves the use of isochromane-3,4-dione as a key reactive intermediate. nih.gov This intermediate can be generated in situ from the autoxidation of 4-bromoisochroman-3-one, a process that can be facilitated by a base such as diisopropylethylamine (DIPEA). nih.gov

Once formed, isochromane-3,4-dione can undergo dienolization to generate a reactive diene. nih.gov This diene readily participates in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with various electron-deficient dienophiles. nih.gov This strategy allows for the construction of novel bridged polycyclic molecules with high regio- and diastereoselectivity. nih.gov The versatility of this method is demonstrated by its successful application with a range of dienophiles, including chalcones, enones, and alkenes bearing electron-withdrawing groups. nih.gov

| Precursor | Intermediate | Reaction | Product | Key Features | Reference |

| 4-Bromoisochroman-3-one | Isochromane-3,4-dione | Autoxidation, Diels-Alder cycloaddition | Bridged polycyclic lactones | High regio- and diastereoselectivity. | nih.gov |

4-Bromoisochroman-3-one Autoxidation

A notable method for the synthesis of this compound and its analogs involves the autoxidation of 4-bromoisochroman-3-one. acs.orgnih.gov This process, facilitated by diisopropylethylamine (DIPEA), proceeds via a tandem aerobic oxidation mechanism. acs.orgresearcher.life Mechanistic investigations have identified isochroman-3,4-dione as a crucial intermediate in this transformation. acs.orgnih.govacs.org

This intermediate is highly reactive and can undergo in situ dienolization and dearomatization. acs.orgnih.gov In the presence of electron-deficient dienophiles, this is followed by a [4+2] cycloaddition, also known as the Diels-Alder reaction, to construct bridged polycyclic lactones with high regio- and diastereoselectivity. acs.orgnih.govacs.org The reaction has been successfully demonstrated with a variety of dienophiles, including chalcones, enones, and alkenes bearing electron-withdrawing groups like esters, nitro, and cyano moieties. acs.orgnih.gov

This autoxidation-cycloaddition cascade provides an efficient route to complex molecules that are analogous to natural products. acs.orgnih.gov The direct synthesis and subsequent application of isochroman-3,4-diones in Diels-Alder reactions have also been explored, offering an alternative pathway with improved efficiency and atom economy. acs.orgnih.gov

| Starting Material | Reagents/Conditions | Key Intermediate | Product Type | Ref. |

| 4-Bromoisochroman-3-one | DIPEA, aerobic conditions, dienophile | Isochroman-3,4-dione | Bridged polycyclic lactones | acs.orgnih.gov |

Novel and Emerging Synthetic Methodologies

The field is continually advancing with the introduction of novel synthetic methods that offer milder reaction conditions, greater efficiency, and access to a wider range of derivatives.

Electrochemical methods are emerging as a powerful tool for the synthesis of isochroman derivatives. mdpi.comresearchgate.netnih.gov Specifically, the electrochemical α-C(sp³)–H/N–H cross-coupling of isochromans with azoles has been developed to produce hybrid molecules with moderate to excellent yields. mdpi.comresearchgate.netnih.gov

This protocol is particularly advantageous as it operates at room temperature, under air, and without the need for catalysts or external oxidants. mdpi.comresearchgate.netnih.gov The reaction is believed to proceed through a combination of radical coupling and nucleophilic addition pathways. mdpi.comresearchgate.netnih.gov This environmentally friendly and efficient method provides a new strategy for synthesizing novel isochroman-azole hybrids, which are of interest as potential small-molecule drug candidates. mdpi.comresearchgate.netnih.gov A similar electrochemical approach for α-C(sp³)–H/O–H cross-coupling of isochromans and alcohols has also been reported. nih.gov

| Reactants | Conditions | Key Features | Yield | Ref. |

| Isochromans, Azoles | Electrochemical, Room Temp, Air | Catalyst- and oxidant-free | Moderate to excellent | mdpi.comresearchgate.netnih.gov |

| Isochromans, Alcohols | Electrochemical, Benzoic acid assisted | Mild conditions | Moderate to high | nih.gov |

Visible-light-induced photoredox catalysis has gained significant traction as a sustainable and green synthetic strategy. beilstein-journals.orgepfl.chrsc.org This approach has been applied to the synthesis of isocoumarin (B1212949) and isoquinolinone scaffolds through a copper-catalyzed C-H bond activation. rsc.org The reactions proceed at room temperature in excellent yields without the need for additives, ligands, external oxidants, or a dedicated photocatalyst. rsc.org

The direct activation of C(sp³)–H bonds under visible light offers a mild and efficient pathway to functionalized molecules from readily available starting materials. rsc.org While the direct synthesis of this compound using this method is still an area of active research, the successful synthesis of related chroman-4-ones and dihydroquinolin-4-ones via visible-light-promoted cascade radical cyclizations highlights the potential of this technology. researchgate.net

A one-pot synthesis of 1-substituted 1H-isochromenes has been developed by combining Brønsted acid and silver catalysis. thieme-connect.comthieme-connect.comresearchgate.net This method utilizes 2-alkynyl-benzaldehydes and various ketones as substrates to produce isochromene derivatives in moderate to excellent yields. thieme-connect.com The reaction demonstrates good diastereoselectivity, and initial enantioselective variations have been explored. thieme-connect.com

The combination of a Brønsted acid, such as diphenyl phosphate (B84403) (DPP), with a silver salt like silver carbonate (Ag₂CO₃) was found to be optimal. thieme-connect.com This catalytic system facilitates the regioselective 6-endo-cyclization to form the isochromene core, which is a key structural motif in many bioactive compounds and a precursor for this compound. thieme-connect.comresearchgate.net

| Catalyst System | Substrates | Product | Yield | Ref. |

| Brønsted Acid (DPP), Silver Carbonate | 2-Alkynyl-benzaldehydes, Ketones | 1-Substituted 1H-isochromenes | Moderate to excellent | thieme-connect.com |

Visible Light Irradiated CH Bond Activation for Cross-Coupling Reactions

Scale-Up and Practical Feasibility of Synthetic Routes

The practical applicability of a synthetic method is ultimately determined by its scalability and feasibility for large-scale production. Several studies have addressed the potential for scaling up the synthesis of isochroman-1,4-diones and related compounds.

For instance, a KOtBu mediated addition of sulfonylphthalides to p-quinone methides has been shown to produce isochroman-1,4-diones through an oxidative annulation pathway. researchgate.netresearchgate.net Notably, a scale-up experiment was conducted, suggesting the practical feasibility of this method for preparing isochroman-1,4-diones in larger quantities. researchgate.netresearchgate.net

Similarly, electrochemical methods, such as the α-C(sp³)–H/O–H cross-coupling of isochromans, have been successfully performed on a gram scale, indicating their potential for larger-scale applications. nih.gov The development of synthetic routes with process development initiatives, such as the recovery and reuse of expensive starting materials and reagents, is crucial for the commercial viability of producing this compound and its derivatives. medjpps.com Furthermore, the use of flow chemistry in electrochemical synthesis is being explored to enhance efficiency and sustainability for scaling up processes. rsc.org

Reaction Mechanisms and Mechanistic Investigations of Isochroman 1,4 Dione Transformations

Cycloaddition Reactions Involving Isochroman-1,4-dione Systems

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound systems participate in several types of cycloadditions, including the Diels-Alder reaction and 1,3-dipolar cycloadditions, to form diverse heterocyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is a cornerstone of organic synthesis due to its reliability and stereochemical control. wikipedia.org

A key step in the Diels-Alder reactions involving this compound systems is the in situ generation of a reactive diene from an isochromane-3,4-dione precursor. acs.org This process, known as dienolization, involves the dearomatization of the benzene (B151609) ring to form a conjugated diene system. acs.org Mechanistic studies have shown that this dienolization is a crucial transformation that enables the subsequent cycloaddition. acs.org For instance, the use of diisopropylethylamine (DIPEA) can facilitate this transformation, leading to the formation of the reactive diene intermediate. acs.orgacs.org

Once the conjugated diene is formed through dienolization, it can undergo a [4+2] cycloaddition with a variety of dienophiles. wikipedia.orgacs.org The reaction is particularly effective with electron-deficient dienophiles, which bear electron-withdrawing groups such as carbonyl, cyano, or nitro groups. organic-chemistry.orgacs.org This is consistent with the principles of the normal-demand Diels-Alder reaction, where the reactivity is enhanced by an electron-rich diene and an electron-poor dienophile. organic-chemistry.orgmasterorganicchemistry.com

The reaction between the in situ-generated diene from isochromane-3,4-dione and various dienophiles leads to the formation of bridged polycyclic lactones with high regio- and diastereoselectivity. acs.org This method has been successfully applied to a range of dienophiles, including chalcones, enones, and alkenes substituted with ester, nitro, and cyano groups. acs.org

Table 1: Examples of Dienophiles in [4+2] Cycloaddition with this compound Systems

| Dienophile Category | Specific Examples | Resulting Product Type | Reference |

| Chalcones | (E)-1,3-diphenylprop-2-en-1-one | Bridged Polycyclic Lactones | acs.org |

| Enones | Methyl vinyl ketone | Bridged Polycyclic Lactones | |

| Cyano-substituted Alkenes | Acrylonitrile | Bridged Polycyclic Lactones | |

| Nitro-substituted Alkenes | Nitroethene | Bridged Polycyclic Lactones | |

| Cyclic Alkenes | N-methylmaleimide | Bridged Polycyclic Lactones | researchgate.net |

In some cases, cycloaddition reactions can be reversible. For glutaconic anhydride (B1165640) derivatives, a related class of compounds, the cycloaddition process has been shown to be reversible and can be accompanied by decarboxylation and olefin isomerization. researchgate.net While specific studies on the reversibility and decarboxylation of this compound cycloadditions are not detailed in the provided context, the principles observed in similar systems suggest that these pathways could potentially be accessible under certain reaction conditions.

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. organic-chemistry.orgwikipedia.org This type of reaction is a valuable method for synthesizing heterocyclic compounds. wikipedia.org

In the context of this compound chemistry, 3-benzylidene-isochroman-4-one derivatives can act as dipolarophiles. researchgate.net For example, the reaction of a 3-para-methoxy-benzylidene-isochroman-4-one with para-substituted-benzadoximes (which generate nitrile oxides as 1,3-dipoles in situ) leads to the regiospecific formation of spiro-isoxazolines. researchgate.net This reaction proceeds through a concerted [3+2] cycloaddition mechanism. researchgate.netyoutube.com

Another example involves the reaction of ninhydrin (B49086) with secondary amines and N-methyl-C-phenyl nitrone, which acts as an oxygen atom donor, to synthesize 3,3-disubstituted isochroman-1,4-diones. rsc.org This transformation highlights the versatility of cycloaddition strategies in accessing substituted this compound frameworks. rsc.org

Table 2: 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole Source | Dipolarophile | Product | Reference |

| p-R-benzadoximes | 3-para-methoxy-benzylidene-isochroman-4-one | Spiro[isochromene-3,5'-isoxazolin]-4(1H)-ones | researchgate.net |

| Nitrile Imine | Alkyne | Pyrazole | youtube.com |

| Azide | Alkyne | 1,2,3-Triazole | youtube.com |

Dienolization of Isochromane-3,4-dione

Reversible Cycloaddition Processes and Decarboxylation

Oxidation and Reduction Mechanisms

Oxidation and reduction reactions are fundamental transformations that alter the oxidation state of the this compound core, providing access to a wider range of derivatives.

An important oxidative process is the autoxidation of 4-bromoisochroman-3-one, which, catalyzed by diisopropylethylamine (DIPEA) under aerobic conditions, forms isochromane-3,4-dione. acs.org This reaction is believed to proceed through a radical mechanism involving molecular oxygen. Quinones are a well-known class of organic oxidizing agents that can participate in such transformations. nih.gov

Reductive transformations of this compound derivatives can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A notable application is the reductive ring opening of Diels-Alder adducts, which yields polycyclic lactones. acs.org In a reduction reaction, the reducing agent donates electrons, causing the substrate to gain electrons and be reduced. savemyexams.com

Reductive Transformations to Dihydro Derivatives (e.g., NaBH₄, LiAlH₄)

Rearrangement and Tautomerization Mechanisms

Tautomerism is a fundamental process involving the migration of a proton, leading to constitutional isomers that exist in equilibrium. libretexts.org In systems related to this compound, keto-enol tautomerism is a key mechanistic feature.

The equilibrium between the keto and enol forms of isochroman-4-one (B1313559), a closely related structure, has been studied in detail to understand the influence of its heterocyclic structure. acs.orgnih.gov The enol form is generated, and the rates of its conversion back to the ketone (ketonization) are measured. acs.orgnih.gov

Key equilibrium constants for the isochroman-4-one system have been determined:

Keto-Enol Equilibrium Constant (pKₑ) : The pKₑ was found to be 5.26. acs.orgnih.gov

Acidity of the Enol (pKa(enol)) : The enol, acting as an oxygen acid, has a pKₐ of 10.14. acs.orgnih.gov

Acidity of the Ketone (pKa(ketone)) : The ketone, acting as a carbon acid (loss of an α-proton), has a pKₐ of 15.40. acs.orgnih.gov

When compared to its carbocyclic analog, 1-tetralone, the β-oxygen substituent in isochroman-4-one significantly increases all three constants. acs.orgnih.gov This indicates that the oxygen atom destabilizes the keto form relative to the enol and enhances the acidity of both the enol and the ketone. acs.org

| Compound | pKₑ (Keto-Enol) | pKₐ (Enol) | pKₐ (Ketone) |

| Isochroman-4-one | 5.26 | 10.14 | 15.40 |

| 1-Tetralone | ~7.26 | ~11.0 | ~18.2 |

Data for Isochroman-4-one from sources acs.orgnih.gov. Data for 1-Tetralone is for comparison.

Proton transfer is the fundamental step in tautomerization. doi.orgnih.gov This process can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Tautomerization : In the presence of an acid, the carbonyl oxygen is protonated. This makes the α-protons more acidic, and a subsequent deprotonation at the α-carbon by a weak base (like water) yields the enol form. libretexts.org

Base-Catalyzed Tautomerization : A base removes a proton from the α-carbon to form an enolate ion. This enolate is a resonance-stabilized intermediate. Subsequent protonation of the enolate on the oxygen atom yields the enol tautomer. libretexts.org

Theoretical studies on related systems like (Z)-4-(hydroxymethylene) isochroman-1,3-dione show that intramolecular proton transfer is possible, with the process being more probable in an excited state (S₁) than in the ground state (S₀). doi.org The journey from one tautomer to another proceeds through a high-energy transition state. doi.org The ease of this proton transfer is influenced by factors such as the formation of intra- and intermolecular hydrogen bonds. mdpi.com

Proton Transfer Processes in Tautomerization

Nucleophilic and Electrophilic Reaction Pathways

The this compound scaffold contains an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack. A primary pathway is the conjugate nucleophilic addition, often referred to as a Michael-type 1,4-addition. ic.ac.uklibretexts.org In this mechanism, a nucleophile attacks the carbon atom at the β-position relative to the carbonyl group. libretexts.org This is followed by a proton transfer, often to the carbonyl oxygen, and subsequent tautomerization to restore the carbonyl group, resulting in the net addition of the nucleophile. libretexts.org

The outcome of nucleophilic addition (1,2- vs. 1,4-addition) is highly dependent on the nature of the nucleophile. libretexts.org Strong nucleophiles, such as Grignard reagents, tend to favor irreversible 1,2-addition to the carbonyl carbon under kinetic control. libretexts.org In contrast, weaker, softer nucleophiles favor the thermodynamically controlled 1,4-addition pathway, which preserves the stable carbonyl group. libretexts.orgresearchgate.net

A specific application of this reactivity is the synthesis of 3,3-disubstituted isochroman-1,4-diones. rsc.org This reaction can be achieved through a multi-component reaction involving ninhydrin, a secondary amine, and a nitrone. rsc.org The mechanism involves the nucleophilic addition of the secondary amine, leading to the formation of the this compound core. rsc.org Similarly, the addition of sulfonylphthalides to p-quinone methides, mediated by a base, can lead to isochroman-1,4-diones through an oxidative annulation pathway. researchgate.net

The synthesis and functionalization of the isochroman (B46142) framework can be achieved through modern C-H activation strategies, which avoid the need for pre-functionalized starting materials. organic-chemistry.orgacsgcipr.org Palladium catalysis is particularly effective for this transformation. A combination of a Pd(II) catalyst with a bis-sulfoxide ligand enables the allylic C-H oxidation of terminal olefins, providing direct access to isochroman motifs. organic-chemistry.org

The mechanism for this Pd(II)-catalyzed reaction is proposed to proceed via an initial C-H activation step. organic-chemistry.org This is followed by an inner-sphere functionalization pathway, which is distinct from the outer-sphere attack typical of classical Pd(0)-catalyzed allylic substitutions. organic-chemistry.org This method is robust, tolerating a wide range of functional groups on the substrate. organic-chemistry.org

Other transition metals have also been employed. Cobalt-catalyzed C-H activation has been used in the three-component coupling of benzamides, diazo compounds, and a peroxide to construct C-C and C-O bonds in a single pot. acs.org This process can generate spiro isochroman derivatives. researchgate.net Furthermore, silver-mediated C-H functionalization allows for the insertion of isocyanides into the C(sp³)–H bond at the C1 position of isochromans, yielding α-iminonitrile substituted products. researchgate.net

Bromolactonization is a key reaction for synthesizing halogenated lactones, including derivatives of this compound. The process typically involves the reaction of an unsaturated carboxylic acid or a related precursor with a source of electrophilic bromine, most commonly N-bromosuccinimide (NBS). The mechanism is an electrophilic addition of bromine to the double bond, which forms a cyclic bromonium ion intermediate. This intermediate is then trapped intramolecularly by the nucleophilic carboxylate group, leading to the formation of the lactone ring and the incorporation of a bromine atom.

Enantioselective versions of this reaction have been developed using chiral catalysts. acs.org For example, amino-carbamate catalysts can be used with NBS to produce brominated isochroman-1,4-diones with moderate enantioselectivity. researchgate.net Cinchona alkaloid-derived catalysts, such as (DHQD)₂PHAL, are also effective in catalyzing the asymmetric bromolactonization of prochiral substrates to yield bromolactones with high enantiomeric excess. acs.orgbiointerfaceresearch.com

The efficiency of bromolactonization can be significantly enhanced. Organoselenium compounds have been shown to act as powerful Lewis acid catalysts, activating NBS and accelerating the formation of bromolactones. biointerfaceresearch.comacs.org Mechanistic investigations suggest that the organoselenium catalyst forms a selenonium species in situ, which is the active catalytic entity. acs.org

C-H Activation Mechanisms

Role of Catalysts and Reagents in Reaction Mechanisms

Metal catalysts play a pivotal role in orchestrating the reaction mechanisms for the synthesis and transformation of this compound and its derivatives. They enable efficient and selective bond formations that would be challenging under non-catalytic conditions.

Palladium: Palladium catalysts are extensively used for C-H activation and cyclization reactions. A notable example is the use of a Pd(II)/bis-sulfoxide system, often with a Lewis acid co-catalyst, to synthesize isochromans from terminal olefins and alcohol nucleophiles via allylic C-H oxidation. organic-chemistry.org The mechanism involves an inner-sphere reductive elimination pathway. organic-chemistry.org Palladium has also been utilized in tandem reactions, such as a carbonylative lactonization followed by a Diels-Alder cycloaddition, to construct complex polycyclic lactones from aldehyde-tethered benzyl (B1604629) halides. researchgate.net

Cobalt: Earth-abundant cobalt catalysts offer a cost-effective alternative for C-H functionalization. Cobalt(II) catalysts can facilitate the formal [4+1] and [4+1+1] spirocyclization of aromatic amides with diazo compounds. researchgate.net Depending on the reaction conditions (e.g., atmosphere), these reactions can be directed to form spiro isochroman-3,1'-isoindolinones through an in-situ Baeyer-Villiger oxidation. researchgate.net Mechanistic studies of related cobalt-catalyzed three-component couplings suggest the involvement of a radical process. acs.org

Other Metals: Other metals also find application in isochroman synthesis. Silver(I) salts like AgOTf can mediate the C1-functionalization of isochromans through the insertion of an isocyanide into a C(sp³)–H bond. researchgate.net Copper catalysts have been reported for the switchable synthesis of related isoquinolin-1-one and 3-hydroxylisoquinolin-1,4-dione scaffolds from 2-alkynylbenzamides, proceeding via a radical-based 6-endo aza-cyclization pathway. acs.org

| Metal | Catalyst System / Reagents | Reaction Type | Mechanistic Highlight | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Pd(II)/bis-sulfoxide, Lewis acid | Allylic C-H Oxidation | Inner-sphere C-H activation and functionalization pathway. | organic-chemistry.org |

| Cobalt (Co) | Co(II) complex, O₂ | [4+1+1] Spirocyclization | Forms spiro isochroman derivatives via in-situ Baeyer-Villiger oxidation. | researchgate.net |

| Cobalt (Co) | Cobalt catalyst, TBHP | Three-component C-H Activation | Involves a radical process to form C-C and C-O bonds. | acs.org |

| Silver (Ag) | AgOTf, DDQ | C(sp³)-H Functionalization | Mediates isocyanide insertion into the C1-H bond of isochroman. | researchgate.net |

| Copper (Cu) | Copper catalyst, O₂ | Radical Aza-cyclization | N-centered radical 6-endo-dig cyclization to form related N-heterocycles. | acs.org |

Organocatalysis in Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, providing an alternative to metal-based catalysts. In the context of this compound chemistry, organocatalysts have been instrumental in controlling the stereochemical outcome of various transformations, leading to the enantioselective synthesis of functionally rich derivatives. These reactions often proceed through the formation of enamine or iminium ion intermediates, or through activation via hydrogen bonding, which effectively shields one face of the substrate, directing the approach of the reacting partner. princeton.eduscienceopen.com

A notable example is the diastereo- and enantioselective synthesis of 3-acetyl-4-hydroxyisochroman-1-ones, which contain a key structural motif found in several natural products. researchgate.net This transformation is achieved via an intramolecular trans-selective aldol (B89426) reaction of 2-oxopropyl 2-formylbenzoate (B1231588) derivatives. researchgate.netresearchgate.net The reaction has been studied with various proline-type organocatalysts. researchgate.net For instance, using (S)-proline in chloroform (B151607) resulted in the desired anti-aldol product with high enantiomeric excess (ee). researchgate.net Further investigation into pyrrolidine-derived catalysts in DMSO at room temperature revealed that (R)-5-(pyrrolidin-2-yl)-1H-tetrazole is particularly effective. researchgate.netresearchgate.net This catalyst furnished the isochroman-1-one (B1199216) product in high yield and with excellent diastereo- and enantioselectivity. researchgate.net The proposed mechanism involves the formation of an enamine from the catalyst and the ketone moiety of the substrate, followed by an intramolecular aldol addition to the aldehyde. The stereochemical outcome is dictated by the catalyst's chiral environment. scienceopen.comresearchgate.net

Another significant application of organocatalysis is in the asymmetric Pinder reaction, which involves the reaction of a homophthalic anhydride with an aldehyde to yield 3,4-disubstituted isochroman-1-ones. mdpi.com While the parent compound is an isochroman-1-one, the principles are directly relevant to the stereocontrol of the isochroman skeleton. Thiourea-based bifunctional organocatalysts, which combine a Lewis acidic thiourea (B124793) moiety with a Brønsted basic aminomethyl-benzimidazole (BiMAH), have proven effective. mdpi.com These catalysts operate through a dual activation mechanism. The thiourea group activates the anhydride via hydrogen bonding, while the basic amine component activates the aldehyde. mdpi.com This dual activation facilitates a highly organized transition state, leading to excellent diastereoselectivity and good to high enantioselectivity, particularly with ortho-substituted benzaldehydes. mdpi.com

Detailed findings from these organocatalytic studies are summarized in the table below.

| Reaction Type | Catalyst | Substrate(s) | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (dr/ee) | Ref |

| Intramolecular Aldol | (S)-Proline (30 mol%) | O-acetonyl-salicylaldehyde | Chloroform | RT | 44 | anti, 96% ee | researchgate.net |

| Intramolecular Aldol | (R)-5-(pyrrolidin-2-yl)-1H-tetrazole | 2-oxopropyl 2-formylbenzoate | DMSO | RT | 71 | >95% de, 99% ee | researchgate.net |

| Pinder Reaction | Chiral thiourea-BiMAH (10 mol%) | Homophthalic anhydride, o-methyl-benzaldehyde | CPME | -10 | N/A | >98:2 dr, 92% ee | mdpi.com |

| Pinder Reaction | Quinine-derived squaramide (5 mol%) | Homophthalic anhydride, various aldehydes | TBME | -15 | 78-98 | up to 94% de, 90-99% ee | mdpi.com |

N/A: Not Available

Base-Mediated Reaction Mechanisms

Base-mediated reactions are fundamental to the synthesis and transformation of isochroman-1,4-diones and related structures. The mechanisms often involve the deprotonation of a carbon acid to generate a nucleophilic enolate or a related reactive intermediate, which then participates in cyclization, condensation, or oxidation reactions.

A key example is the Pinder reaction, which traditionally uses a base to condense homophthalic anhydride with an aldehyde. mdpi.com The base, such as a tertiary amine, deprotonates the acidic α-proton of the homophthalic anhydride to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde in an aldol-type condensation. The resulting alkoxide intermediate subsequently undergoes an intramolecular cyclization by attacking the anhydride carbonyl group, leading to the formation of the isochroman-1-one ring after rearrangement. mdpi.com

The formation of this compound itself can be the result of a base-catalyzed process. One studied pathway involves the base-induced cleavage of 2-diazo-1,3-indandione. arkat-usa.org In aqueous sodium hydroxide (B78521), the reaction is first-order in hydroxide ion at lower concentrations. The proposed mechanism involves the nucleophilic addition of a hydroxide ion to one of the carbonyl groups of the indandione substrate. In more concentrated base solutions, a second hydroxide ion is proposed to induce the ionization of the O-H bond of this initial adduct. This is followed by a C-C bond cleavage to yield 2-(diazoacetyl)benzoic acid. arkat-usa.org This product can then be transformed into this compound through a subsequent acid-catalyzed intramolecular cyclization. arkat-usa.org

Furthermore, base catalysis is implicated in the autoxidation of isochroman derivatives. For instance, 4-bromoisochroman-3-one can undergo autoxidation in the presence of a base like diisopropylethylamine (DIPEA) under aerobic conditions. This reaction is believed to proceed via a radical mechanism, where the base facilitates the formation of an intermediate that reacts with molecular oxygen, leading to isochroman-3,4-dione. Similarly, some syntheses of the isochroman core structure rely on cyclization reactions performed under basic conditions.

In a different approach, ninhydrin has been used in a three-component reaction with secondary amines and an N-methyl-C-phenyl nitrone to synthesize 3,3-disubstituted isochroman-1,4-diones. rsc.org In this complex transformation, the nitrone is proposed to act as an oxygen atom donor to form the dione (B5365651) structure. rsc.org

| Reaction | Base | Reactants | Product | Mechanistic Feature | Ref |

| Pinder Reaction | Amine Base | Homophthalic anhydride, Aldehyde | Isochroman-1-one | Enolate formation and intramolecular cyclization | mdpi.com |

| Cleavage Reaction | Sodium Hydroxide | 2-Diazo-1,3-indandione | 2-(Diazoacetyl)benzoic acid | Nucleophilic addition of OH⁻ followed by C-C bond cleavage | arkat-usa.org |

| Autoxidation | DIPEA | 4-Bromoisochroman-3-one | Isochroman-3,4-dione | Base-catalyzed radical oxidation with O₂ | |

| Multicomponent Reaction | - | Ninhydrin, Secondary amine, Nitrone | 3,3-Disubstituted this compound | Nitrone acts as an oxygen atom donor | rsc.org |

Biological Activities and Pharmacological Potential of Isochroman 1,4 Dione and Its Analogues

Antimicrobial Activity

The isochroman (B46142) framework is a key structural unit found in numerous natural and synthetic compounds that exhibit a range of biological effects, including antibacterial and antifungal properties. researchgate.net

Disruption of Bacterial Cell Membranes

One of the proposed mechanisms for the antimicrobial action of isochroman-1,4-dione involves the disruption of bacterial cell membranes. plos.org This disruption can lead to the leakage of intracellular components and ultimately, cell death. rsc.org The interaction is often facilitated by the specific properties of the bacterial membrane. frontiersin.org Antimicrobial peptides (AMPs), for example, are known to selectively target and disrupt bacterial membranes through the formation of pores. openaccessjournals.com Similarly, compounds that can chelate ions responsible for stabilizing the outer membrane of bacteria like E. coli have been shown to cause membrane disintegration. rsc.org

Inhibition of Essential Bacterial Enzymes

In addition to membrane disruption, this compound and its analogues may exert their antimicrobial effects by inhibiting essential bacterial enzymes. biorxiv.org This mechanism targets the metabolic pathways crucial for bacterial survival. nih.gov For instance, the inhibition of enzymes involved in menaquinone biosynthesis, which is vital for bacterial respiration, has been identified as a target for antimicrobial agents against pathogens like Staphylococcus aureus. biorxiv.org Isocoumarins, which are structurally related to isochromans, have been investigated as inhibitors of carbonic anhydrase, an enzyme present in various pathogens. nih.gov

Activity Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of isochroman have demonstrated moderate antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. Some isocoumarin (B1212949) derivatives have also shown notable efficacy against these strains. wjpsronline.com For instance, certain isocoumarins isolated from fungi displayed weak antibacterial effects against Bacillus subtilis and S. aureus. mdpi.com In contrast, other studies have reported that some isocoumarin metabolites showed no antibacterial activity against a panel of bacteria including S. epidermidis, S. aureus, Klebsiella pneumoniae, E. coli, and B. subtilis. mdpi.com The antibacterial activity can be influenced by the specific substitutions on the isochroman or isocoumarin core structure.

Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. harvard.edu For isochroman derivatives, MIC values against Escherichia coli and Staphylococcus aureus have been reported to be in the range of 50 to 100 μM. In studies of related isocoumarins, MIC values against various bacteria, including B. subtilis and S. aureus, have been observed to be between 16 and 62.5 µg/mL. mdpi.comresearchgate.net For example, one study found that an isocoumarin derivative had a MIC of 62.5 μg/mL against S. aureus. mdpi.com

Table 1: Antimicrobial Activity of Isochroman Derivatives

| Bacterial Strain | MIC (μM) | Reference |

|---|---|---|

| Escherichia coli | 50 - 100 | |

| Staphylococcus aureus | 50 - 100 |

Anticancer Activity

The isochroman scaffold is also being explored for its potential in cancer therapy. researchgate.net

Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa cells)

This compound derivatives have shown the ability to induce apoptosis, or programmed cell death, in cancer cell lines. In vitro studies on HeLa cells, a human cervical cancer cell line, revealed that isochroman derivatives could induce apoptosis with an IC50 value of approximately 97.4 μM. The mechanism of action is thought to involve the activation of caspase pathways, which are central to the apoptotic process. The induction of apoptosis in HeLa cells is a common mechanism for many anticancer compounds. rsc.orgdovepress.comnih.govfrontiersin.orgmdpi.com This process can be triggered through various pathways, including the mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. rsc.orgmdpi.com

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| HeLa | Induction of Apoptosis | ~97.4 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isochroman |

| Isocoumarin |

| cis-3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acid |

| 7-hydroxy-3,5-dimethyl-isochromen-1-one |

| 6-hydroxy-8-methoxy-3a-methyl-3a,9b-dihydro-3H-furo[3,2-c]isochromene-2,5-dione |

| 5'-methoxy-6-methyl-biphenyl-3,4,3'-triol |

| 7-hydroxy-3-(2-hydroxy-propyl)-5-methyl-isochromen-1-one |

| Rubralactone |

| Isoaltenuene |

| Altenuene |

| Dihydroaltenuenes A |

| Altenusin |

| Alterlactone |

| 6-O-methylnorlichexanthone |

| Norlichexanthone |

| Griseoxanthone C |

| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro |

| Dibenzoxanthenes |

| Isoindole-1,3(2H)-dione |

| Indole-thiazolidine-2,4-dione |

| Etoposide |

| Combretastatin A-4 |

| (E)-4-(3,4-dimethoxybenzylidene)-4H-isochromene-1,3-dione |

| Spiropyrrolidines |

| Amoxicillin |

| Ampicillin |

| Amphotericin B |

| Daptomycin |

| 1,4-dihydroxy-2-naphthoic acid |

| Neogrisphenol A |

| Neogrisphenol B |

| (S)-6-hydroxy-7-methoxy-3,5-dimethylisochroman-1-one |

| Gefitinib |

| Doxorubicin |

| Alisol B 23-acetate |

| Parvaquone (B1210199) |

| Atovaquone |

| 3-(4-hydroxybenzoyl)-1H-isochromen-1-one |

| 2-benzopyran-1H-2-one |

| 1-H-2-oxo-benzopyran-3-carboxylic acids |

| 2-benzofuran-1H-one |

| 3-cynnamoyl-4-hydroxycoumarins |

Inhibition of Cell Proliferation

This compound and its derivatives have demonstrated notable potential in inhibiting the proliferation of various cancer cell lines. glpbio.com The core structure is recognized as a valuable scaffold for developing agents with antitumor activity. researchgate.net

Detailed research findings indicate that synthetic derivatives can effectively block cell growth in a concentration-dependent manner. For instance, certain 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives, which are structurally related to the isochroman class, have shown remarkable anti-proliferative effects. plos.orgnih.gov In studies involving human glioma (CCF-4) and renal carcinoma (SK-RC-45) cells, specific analogues exhibited significant activity, with half-maximal inhibitory concentrations (LC50) in the low micromolar range. plos.orgnih.gov In CCF-4 glioma cells, one of the most potent compounds in a tested series was identified as compound 1j. plos.orgnih.gov

Furthermore, the anticancer potential has been observed across multiple cancer types. In vitro studies have shown that this compound derivatives can induce apoptosis and inhibit proliferation in HeLa cells. Other studies have documented the efficacy of derivatives in blocking cell proliferation in breast cancer (MCF7), liver cancer (HepG2), and acute myeloid leukemia (THP1) cell lines. glpbio.com

Modulation of Signaling Pathways Associated with Cell Survival and Death

The mechanism behind the anticancer activity of this compound analogues often involves the modulation of critical signaling pathways that govern cell survival and death. mdpi.com The disruption of these pathways can halt the uncontrolled growth characteristic of cancer cells. plos.org

One of the key pathways targeted by these compounds is the PI3K/Akt/mTOR signaling cascade, which plays a significant role in cell proliferation, metabolism, and angiogenesis. plos.org Research on a specific derivative, compound 1j, in human glioma cells (CCF-4) revealed that it significantly downregulated the expression of proteins in the PI3K/Akt/mTOR pathway compared to untreated cells. plos.org The dysregulation of this pathway is linked to oncogenic activity, and its inhibition is a target for cancer therapy. google.com

Activation of Caspase Pathways

A primary mechanism through which this compound analogues exert their anticancer effects is by inducing apoptosis, or programmed cell death, via the activation of caspase pathways. isca.me Caspases are a family of proteases that play a central role in executing the apoptotic process. mdpi.commdpi.com

Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comgenome.jp Both pathways converge on the activation of effector caspases, such as caspase-3, which then dismantle the cell. researchgate.net Studies have confirmed that derivatives of this compound can trigger these caspase-dependent apoptotic pathways. plos.org For example, in vitro research on HeLa cells demonstrated that these compounds activate caspases involved in programmed cell death. isca.me Further investigation showed that a derivative induced apoptosis in glioma cells specifically through a caspase-dependent mechanism. plos.org

IC50 Values in in vitro Studies

The potency of this compound analogues as anticancer agents has been quantified through in vitro studies, with IC50 (half-maximal inhibitory concentration) values indicating their effectiveness at inhibiting cell processes.

| Compound/Derivative | Cell Line | Biological Activity | IC50 Value | Reference |

|---|---|---|---|---|

| This compound derivative | HeLa (Cervical Cancer) | Apoptosis Induction | ~97.4 μM | isca.me |

| Derivative 1j | CCF-4 (Glioma) | Anti-proliferative | 7.29–17.96 μM | plos.orgnih.gov |

| Various Analogues (1b, 1c, 1d, 1e, 1n) | CCF-4 (Glioma) | Anti-proliferative | 7.29–17.96 μM | plos.orgnih.gov |

| Various Analogues (1b, 1c, 1d, 1e, 1j, 1n) | SK-RC-45 (Renal Carcinoma) | Anti-proliferative | 16.98–43.14 μM | plos.orgnih.gov |

| DCLX069 (PRMT1 Inhibitor) | MCF7, HepG2, THP1 | Anti-proliferative | 17.9 μM | glpbio.com |

Antihypertensive Effects

In addition to their anticancer properties, isochroman derivatives have been identified as promising candidates for the treatment of hypertension. researchgate.net A naturally occurring polyphenolic compound, (±)-7,8-Dihydroxy-3-methyl-isochromanone-4 (also known as (±)-XJP), isolated from banana peels, exhibits moderate antihypertensive activity. worktribe.com This has spurred the design and synthesis of novel isochroman-4-one (B1313559) hybrids to develop agents with stronger potency. worktribe.comnih.gov

One successful strategy has involved creating hybrids of the natural isochroman-4-one structure with an arylpiperazine moiety, a known pharmacophore from the antihypertensive drug naftopidil (B1677906). worktribe.comnih.gov The most potent compound from one such series, designated 6e, was found to significantly reduce both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs), with an efficacy comparable to naftopidil. worktribe.comnih.gov Another series of hybrids, bearing an N-substituted isopropanolamine moiety, also produced a compound (IIId) that strongly reduced blood pressure in SHRs. nih.gov

α(1)-Adrenergic Receptor Antagonism

The primary mechanism for the antihypertensive action of many isochroman-4-one analogues is their function as α(1)-adrenergic receptor antagonists. worktribe.comnih.gov Alpha-1 adrenergic receptors are located on the smooth muscle of blood vessels, and their stimulation leads to vasoconstriction and an increase in blood pressure. nih.gov By blocking these receptors, antagonists inhibit smooth muscle contraction, leading to lower vascular resistance and reduced blood pressure. nih.gov

A series of isochroman-4-one hybrids bearing an arylpiperazine group were specifically designed and synthesized as novel α(1)-adrenergic receptor antagonists. worktribe.comnih.gov Biological evaluations confirmed that several of these compounds possessed potent α(1)-adrenergic receptor antagonistic activity. worktribe.comnih.gov The antagonist efficacy, expressed as a pA2 value, for the most active compound (6e) was 6.724, which is comparable to that of the established antagonist naftopidil (pA2 = 6.884). worktribe.com

Mechanism of Vasodilation

The antihypertensive effect of these isochroman analogues is a direct result of vasodilation, which is the widening of blood vessels. nih.gov This widening is achieved through the relaxation of the muscular walls of the vessels, leading to decreased systemic vascular resistance and a subsequent drop in blood pressure. nih.gov

Impact on Systolic and Diastolic Blood Pressure in Hypertensive Models

Derivatives of the isochroman structural class have been investigated for their potential to lower high blood pressure. In studies using spontaneously hypertensive rats (SHRs), a common model for human essential hypertension, certain isochroman-4-one derivatives have demonstrated significant antihypertensive effects. nih.govmdpi.com For example, a novel hybrid compound derived from this compound showed a notable reduction in both systolic and diastolic blood pressure in SHRs. Another study on a natural product, (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, and its synthesized analogues also reported potent antihypertensive activity in hypertensive rat models. nih.govnih.gov One of the most potent compounds significantly lowered both systolic and diastolic blood pressure in a manner comparable to the established antihypertensive drug naftopidil, without affecting the basal heart rate. nih.gov The mechanism for this action in some derivatives is believed to be through the antagonism of α1-adrenergic receptors, leading to vasodilation. nih.gov Research into hybrids of natural isochroman-4-one with other pharmacologically active moieties continues to be a promising strategy for developing new antihypertensive candidates. nih.gov

Table 1: Illustrative Effects of Isochroman Analogues on Blood Pressure in Hypertensive Rat Models

| Compound/Analogue | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Animal Model |

| Isochroman-4-one hybrid (6e) nih.gov | Significant reduction | Significant reduction | Spontaneously Hypertensive Rats (SHRs) |

| (±)-7,8-dihydroxy-3-methyl-isochromanone-4 (1) nih.gov | Potent activity | Potent activity | Renal Hypertensive Rats |

| NO-releasing isochroman-4-one (IIIe) nih.gov | Reduction of nearly 40% (Mean Arterial Pressure) | Reduction of nearly 40% (Mean Arterial Pressure) | Spontaneously Hypertensive Rats (SHRs) |

| Compound 221s mdpi.com | ↓ 50 mmHg | ↓ 35 mmHg | Spontaneously Hypertensive Rats (SHRs) |

Note: This table presents illustrative data from various preclinical studies. The specific values and experimental conditions can be found in the cited literature.

Anti-inflammatory Activity

Inhibition of COX-2 Activity

The isochroman scaffold is a recognized structural motif in compounds exhibiting anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that becomes abundant in inflamed tissues and is a key target for anti-inflammatory drugs. Research has shown that derivatives of isochroman can modulate inflammatory responses by inhibiting pro-inflammatory factors such as cyclooxygenase-2 (COX-2). For instance, certain synthetic sclerotiorin (B1681566) derivatives, which contain a related core structure, have displayed significant COX-2 inhibitory activity, with one compound showing an inhibition ratio comparable to the positive control, indomethacin. nih.gov The anti-inflammatory activity of some natural products containing the isochroman skeleton, such as bergenin, is attributed in part to the inhibition of pathways involving COX-2. researchgate.net This suggests that the this compound framework is a viable starting point for designing selective COX-2 inhibitors.

Reduction of Inflammation Markers

Beyond COX-2 inhibition, this compound analogues have demonstrated a broader impact on inflammatory processes by reducing key inflammation markers. Studies on various isochroman derivatives have shown they can decrease the production of pro-inflammatory cytokines, which are signaling molecules that drive inflammation. Specifically, compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov For example, pyrano-isochromanones, derived from the natural product bergenin, were found to inhibit both IL-6 and TNF-α production. acs.org These derivatives also significantly decreased the expression of NF-κB, a crucial transcription factor that regulates the expression of many inflammatory genes. researchgate.netacs.org Another study on metabolites from endophytic fungi, including isochromanone derivatives, identified compounds that significantly inhibited the production of IL-6, IL-12, and TNF-α. nih.gov

Table 2: Illustrative Effects of Isochroman Analogues on Inflammatory Markers

| Compound/Analogue | Target | Effect | Model System |

| Pyrano-isochromanone derivative (4e) researchgate.netacs.org | IL-6, TNF-α | Inhibition of production | In vitro / In vivo models |

| Xylariphilone (isochromanone derivative) nih.gov | IL-6, TNF-α, IL-12 | Significant inhibition | Lipopolysaccharide-induced inflammation |

| 7-methoxyisochroman-1,3-dione (B3138776) derivatives | TNF-α, IL-10 | Reduction of TNF-α, enhancement of IL-10 | Cellular models |

| Sclerotiorin derivative (Compound 3) nih.gov | COX-2 | 70.6% inhibition | In vitro enzyme assay |

Note: This table provides a summary of findings from different studies. For detailed quantitative data and experimental context, please refer to the cited sources.

Central Nervous System (CNS) Activity

Neuroprotective Effects